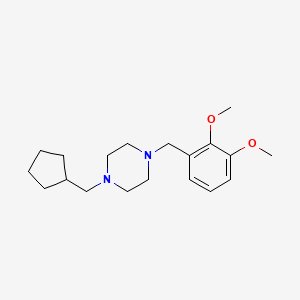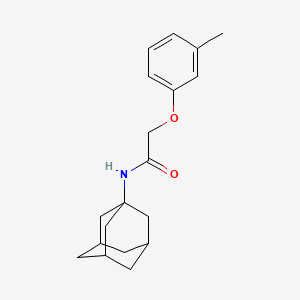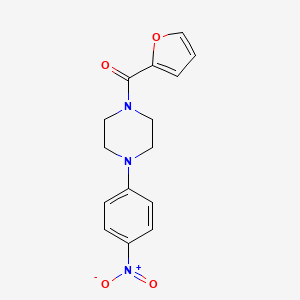![molecular formula C22H25N3O5 B5188035 N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)
N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide, commonly known as Boc-CPNO2-Phe-NH2, is a peptide-based compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of phenylalanine and has a nitro group at the para position of the phenyl ring.
Mecanismo De Acción
The mechanism of action of Boc-CPNO2-Phe-NH2 involves the inhibition of caspases, which are enzymes that play a critical role in cell death. Boc-CPNO2-Phe-NH2 binds to the active site of caspases, preventing them from carrying out their normal function. This leads to the accumulation of pro-apoptotic proteins, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Boc-CPNO2-Phe-NH2 has been found to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the viability of cancer cells. Furthermore, Boc-CPNO2-Phe-NH2 has been found to be non-toxic to normal cells, making it a promising candidate for further development as a cancer drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Boc-CPNO2-Phe-NH2 in lab experiments is that it is relatively easy to synthesize, and high yields can be obtained using the reported synthesis method. Furthermore, Boc-CPNO2-Phe-NH2 has been found to be non-toxic to normal cells, making it a safe compound to work with in the lab. However, one of the limitations of using Boc-CPNO2-Phe-NH2 in lab experiments is that it is a peptide-based compound, which can be difficult to work with due to its sensitivity to proteases.
Direcciones Futuras
There are several future directions for the research on Boc-CPNO2-Phe-NH2. One of the most promising areas of research is the development of new drugs for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of Boc-CPNO2-Phe-NH2 for the treatment of cancer. Additionally, studies are needed to investigate the potential use of Boc-CPNO2-Phe-NH2 in combination with other anti-cancer drugs to enhance its efficacy. Furthermore, studies are needed to investigate the potential use of Boc-CPNO2-Phe-NH2 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, studies are needed to investigate the potential use of Boc-CPNO2-Phe-NH2 as a tool for studying the mechanisms of apoptosis and cell death in cancer cells.
Métodos De Síntesis
The synthesis of Boc-CPNO2-Phe-NH2 involves the protection of the amino group of phenylalanine with a Boc group, followed by the nitration of the para position of the phenyl ring with nitric acid. The resulting compound is then deprotected to obtain Boc-CPNO2-Phe-NH2. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
Boc-CPNO2-Phe-NH2 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer. Studies have shown that Boc-CPNO2-Phe-NH2 has potent anti-cancer activity, and it can induce apoptosis in cancer cells by inhibiting the activity of caspases, which are enzymes that play a critical role in cell death. Furthermore, Boc-CPNO2-Phe-NH2 has been found to be effective in inhibiting the growth of tumor cells in animal models, making it a promising candidate for further development as a cancer drug.
Propiedades
IUPAC Name |
benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c26-21(23-18-8-4-5-9-18)20(14-16-10-12-19(13-11-16)25(28)29)24-22(27)30-15-17-6-2-1-3-7-17/h1-3,6-7,10-13,18,20H,4-5,8-9,14-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZSYBZCORPFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-methyl-4-(2-methylphenoxy)pentyl]piperidine oxalate](/img/structure/B5187960.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)


![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5188055.png)